4-amino-1,2,4-triazole-3-thiol
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Overview
Description
4-Amino-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered significant interest in the fields of organic and medicinal chemistry. This compound is characterized by its triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. The presence of an amino group at the 4-position and a thiol group at the 3-position of the triazole ring imparts unique chemical properties to this compound, making it a valuable scaffold for the synthesis of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-1,2,4-triazole-3-thiol typically involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization. One common method involves the reaction of thiosemicarbazide with formic acid under reflux conditions to yield the desired triazole compound . Another approach includes the reaction of polyfunctionalized triazole with various reagents such as β-dicarbonyl compounds, arylidene malononitriles, and aromatic aldehydes in the presence of ortho-phosphoric acid .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, is gaining traction in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenated compounds and strong bases like sodium hydride are often used in substitution reactions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
4-Amino-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: It is used in the design of enzyme inhibitors and as a ligand in coordination chemistry.
Medicine: The compound exhibits antifungal, antibacterial, and anticancer activities, making it a potential candidate for drug development.
Industry: It is used in the synthesis of agrochemicals and as a corrosion inhibitor
Mechanism of Action
The mechanism of action of 4-amino-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the triazole ring can interact with metal ions, affecting metalloproteins and enzymes. These interactions can disrupt cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
1,2,3-Triazole: Another triazole isomer with different nitrogen atom arrangements.
1,3,4-Oxadiazole: A heterocyclic compound with similar biological activities.
5-Substituted-1,2,4-Triazole-3-Thioesters: Compounds with similar structural features and biological activities
Uniqueness: 4-Amino-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both an amino and a thiol group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in various fields of research .
Properties
IUPAC Name |
4-amino-1,2,4-triazole-3-thiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4S/c3-6-1-4-5-2(6)7/h1H,3H2,(H,5,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLBXBCKFUPBJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(N1N)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NN=C(N1N)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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